Methyl 2-amino-5-bromoisonicotinate

概览

描述

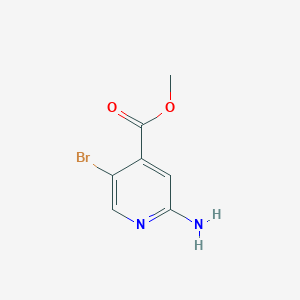

Methyl 2-amino-5-bromoisonicotinate, also known as Methyl 2-amino-5-bromopyridine-4-carboxylate, is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . The compound is typically stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-5-bromoisonicotinate is1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure, it’s recommended to use specialized software to visualize this InChI code. Physical And Chemical Properties Analysis

Methyl 2-amino-5-bromoisonicotinate is a solid powder . It has a boiling point of 140-142°C . The compound has a molecular weight of 231.05 g/mol . It’s recommended to store the compound at temperatures between 0-8°C .科研应用

Halogen Bond Donor in Crystallography

Methyl 2-amino-5-bromoisonicotinate has been utilized as a halogen bond acceptor in crystallography. Specifically, it forms crystalline adducts with N,N′-Dibromohydantoins, which are used as halogen bond (XB) donors. These interactions are crucial for understanding the molecular structure and dynamics of compounds (Nicolas et al., 2016).

Vibrational Spectroscopy and Molecular Dynamics

In vibrational spectroscopy and molecular dynamics, Methyl 2-amino-5-bromoisonicotinate (M2A5B) has been studied using density functional theory. This research provides insights into the molecular structure, vibrational wavenumbers, and electronic properties of M2A5B. Such studies are essential for understanding the physicochemical characteristics and potential applications of this compound (Saxena, Agrawal, & Gupta, 2015).

Biological Activity Studies

The compound has relevance in biological studies as well. For instance, it has been used in the synthesis of azo ligands and their coordinate complexes with metals like Cadmium (II), which are then analyzed for their antifungal and antibacterial activities. Such studies are crucial for the development of new pharmaceuticals and understanding the interaction between organic molecules and metals (Jaber, Kyhoiesh, & Jawad, 2021).

Nonlinear Optical (NLO) Activity

Methyl 2-amino-5-bromoisonicotinate's role in nonlinear optical (NLO) activities has also been explored. By studying its molecular structure and vibrational spectra, researchers have been able to understand its NLO behavior, which is significant for applications in photonics and optoelectronics (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).

Safety And Hazards

Methyl 2-amino-5-bromoisonicotinate is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The compound is harmful if inhaled, comes into contact with skin, or if swallowed . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation .

性质

IUPAC Name |

methyl 2-amino-5-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPDYKLTAURVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649576 | |

| Record name | Methyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-bromoisonicotinate | |

CAS RN |

882499-87-8 | |

| Record name | Methyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-bromoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)